molecular formula C20H17Cl2FN2O5S B11422272 Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11422272
M. Wt: 487.3 g/mol
InChI Key: RIFXHYXDCQFUQR-UHFFFAOYSA-N
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Description

ETHYL 6-[(3-CHLORO-4-FLUOROBENZENESULFONYL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of sulfonyl-containing pyrimidines This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a sulfonyl group, and multiple halogenated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-[(3-CHLORO-4-FLUOROBENZENESULFONYL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the condensation of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, to form the tetrahydropyrimidine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the tetrahydropyrimidine intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine.

    Halogenation of Aromatic Rings: The final step involves the halogenation of the aromatic rings using appropriate halogenating agents, such as chlorine or fluorine gas, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-[(3-CHLORO-4-FLUOROBENZENESULFONYL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen atoms in the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

ETHYL 6-[(3-CHLORO-4-FLUOROBENZENESULFONYL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of ETHYL 6-[(3-CHLORO-4-FLUOROBENZENESULFONYL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group and halogenated aromatic rings play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Lacks the sulfonyl group and halogenated aromatic rings.

    ETHYL 6-[(4-FLUOROBENZENESULFONYL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Contains a different sulfonyl group.

Uniqueness

ETHYL 6-[(3-CHLORO-4-FLUOROBENZENESULFONYL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to the presence of both the sulfonyl group and multiple halogenated aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17Cl2FN2O5S

Molecular Weight

487.3 g/mol

IUPAC Name

ethyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H17Cl2FN2O5S/c1-2-30-19(26)17-16(10-31(28,29)13-7-8-15(23)14(22)9-13)24-20(27)25-18(17)11-3-5-12(21)6-4-11/h3-9,18H,2,10H2,1H3,(H2,24,25,27)

InChI Key

RIFXHYXDCQFUQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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